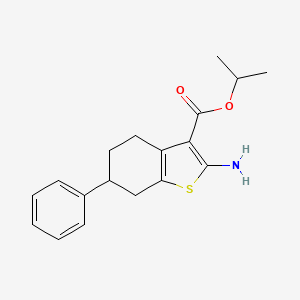

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with the molecular formula C18H21NO2S. This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocyclic aromatic organic compound. The presence of an amino group and a phenyl ring attached to the benzothiophene structure, along with an isopropyl ester group, makes it a unique and versatile molecule in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the construction of the benzothiophene core. One common synthetic route includes the cyclization of a suitable precursor containing sulfur and carbon atoms under controlled conditions. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the benzothiophene ring.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants and products. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure consistent product quality. Purification steps, including recrystallization or chromatography, are employed to isolate the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions: Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as the amino group and the ester group.

Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.

Applications De Recherche Scientifique

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has found applications in several scientific fields:

Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of infectious diseases.

Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis or other reactions. These interactions can modulate biological processes and lead to the desired therapeutic or industrial outcomes.

Comparaison Avec Des Composés Similaires

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is structurally similar to other benzothiophene derivatives, such as ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. its unique combination of functional groups and molecular structure sets it apart, providing distinct chemical and biological properties.

List of Similar Compounds

Ethyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

This compound

Activité Biologique

Isopropyl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as a benzothiophene derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H21NO2S, with a molecular weight of 315.44 g/mol. The compound features a benzothiophene core structure, which is known for its biological activity.

Biological Activities

1. Anticancer Activity

Research has indicated that benzothiophene derivatives exhibit notable anticancer properties. In particular, studies have shown that modifications at specific positions on the benzothiophene ring can enhance anticancer activity against various cancer cell lines.

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| HeLa | 0.126 | Doxorubicin |

| SMMC-7721 | 0.071 | Doxorubicin |

| K562 | 0.164 | Doxorubicin |

These findings suggest that this compound may possess similar or superior activity compared to established chemotherapeutic agents .

2. Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the modulation of key signaling pathways. For instance, it has been observed to inhibit the mTOR pathway, which plays a crucial role in cell growth and proliferation. This inhibition leads to reduced lipid synthesis and improved glucose metabolism in cancer cells .

3. Other Pharmacological Activities

Beyond anticancer properties, benzothiophene derivatives have been studied for their potential anti-inflammatory and antioxidant activities. These effects are attributed to the ability of the compound to scavenge free radicals and modulate inflammatory cytokines.

Structure-Activity Relationship (SAR)

The SAR of this compound reveals that the presence of electron-donating groups significantly enhances its biological activity. For example:

- Electron-donating groups (e.g., methoxy groups) at specific positions increase activity.

- Electron-withdrawing groups (e.g., halogens) tend to decrease activity.

This relationship highlights the importance of functional group positioning in optimizing the pharmacological profile of this compound .

Case Studies

Case Study 1: Anticancer Efficacy in Preclinical Models

In a preclinical study involving mice with induced tumors, administration of this compound resulted in significant tumor regression compared to control groups. The study measured tumor size reduction and overall survival rates, demonstrating promising results for further clinical exploration .

Case Study 2: Metabolic Effects

Another study investigated the metabolic effects of this compound on insulin-treated hepatocytes. Results indicated that it increased the ADP/ATP ratio and inhibited lipid synthesis through AMPK activation and mTOR suppression. These findings suggest potential applications in metabolic disorders such as obesity and diabetes .

Propriétés

IUPAC Name |

propan-2-yl 2-amino-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c1-11(2)21-18(20)16-14-9-8-13(10-15(14)22-17(16)19)12-6-4-3-5-7-12/h3-7,11,13H,8-10,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZVNNRNEFSCMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.